methyl 4-methoxy-1H-indole-5-carboxylate
Description
Methyl 4-methoxy-1H-indole-5-carboxylate is a substituted indole derivative featuring a methoxy group at position 4 and a methyl ester at position 5 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals. For example, ethyl 5-methoxyindole-2-carboxylate (CAS RN: [128717-77-1], ) shares functional group similarities but differs in substituent positions and ester groups, highlighting the importance of regiochemistry in indole derivatives.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-5-6-12-9(7)4-3-8(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
SSWVOIQHDYTWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from appropriately substituted indole carboxylic acids or their derivatives.
- Introduction of the methoxy group at the 4-position of the indole ring.
- Esterification of the carboxylic acid group to the methyl ester.
Several synthetic routes have been reported, often involving classical organic transformations such as esterification, electrophilic aromatic substitution (methoxylation), and cyclization reactions.
Esterification of 4-Methoxy-1H-Indole-5-Carboxylic Acid
A common approach is the esterification of the corresponding 4-methoxy-1H-indole-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This method is straightforward and yields the methyl ester efficiently.
- Procedure: The acid is refluxed in methanol with catalytic sulfuric acid for several hours.
- Outcome: this compound is obtained after workup and purification.
- Reference: Similar esterification methods have been used for methyl 5-methoxy-1H-indole-2-carboxylate, indicating the general applicability of this approach to methoxy-substituted indole carboxylic acids.
Methoxylation via Electrophilic Aromatic Substitution
The introduction of the methoxy group at the 4-position can be achieved by selective electrophilic aromatic substitution, often starting from 1H-indole-5-carboxylate derivatives:
- Mitsunobu Reaction: Treatment of hydroxy-substituted indole esters with alcohols under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) allows substitution of hydroxyl groups with methoxy groups.
- Direct Methoxylation: Methoxylation can also be achieved by methylation of hydroxy-indole precursors using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases (e.g., potassium carbonate).
Synthesis from Indole or Indole Derivatives Using Dimethyl Carbonate and Ionic Liquids
An innovative method for preparing methyl indole carboxylates involves the reaction of indole or substituted indoles with dimethyl carbonate (DMC) in the presence of catalytic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH):
- Reaction Conditions: Temperature range from -10°C to boiling point of DMC, typically optimized between 50°C and 80°C.
- Catalyst Loading: Ionic liquid catalyst used in catalytic amounts (1–15 mol% preferred).
- Advantages: This method is environmentally friendly, avoids hazardous reagents, and provides good yields of methyl indole-1-carboxylates and derivatives.
- Applicability: Although primarily reported for indole-1-carboxylates, this method may be adapted for 4-methoxy-substituted indole derivatives with appropriate substrate modifications.
Fischer Indole Synthesis and Related Cyclization Methods
The Fischer indole synthesis remains a foundational method for constructing the indole ring system with desired substituents:
- Starting Materials: Hydrazones derived from substituted phenylhydrazines and ketones or aldehydes.
- Process: Acid-catalyzed cyclization forms the indole core, which can be further functionalized.
- Example: The preparation of 5-methoxyindole derivatives from malonate precursors via diazonium coupling, Japp–Klingemann rearrangement, and Fischer indole synthesis has been optimized for scale and yield.
- Relevance: Analogous strategies can be employed for 4-methoxy substitution by selecting appropriate starting materials bearing methoxy groups at the 4-position.
Copper-Catalyzed Cyclization for Methoxy-Substituted Indoles
Copper-catalyzed cyclization of bromo-substituted methoxybenzaldehydes with isocyanoacetates in DMSO has been reported for synthesizing methoxy-substituted indoles:
- Conditions: CuI catalyst, cesium carbonate base, 80°C.
- Outcome: Efficient formation of methoxy-activated indole derivatives, which can be further esterified.
- Potential Adaptation: This method offers a concise route to methoxy-indoles, potentially including this compound, depending on substrate design.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic Characterization: Methyl 5-methoxy-1H-indole-2-carboxylate, a closely related compound, has been thoroughly characterized by FT-IR, FT-Raman, UV, and NMR spectroscopy, confirming the structural integrity of the methoxy and ester functionalities.
- Biological Relevance: Methoxy substitution at the 4-position on the indole ring significantly enhances biological activity in certain protease inhibitors, underscoring the importance of precise synthetic control.
- Yields and Purity: Esterification and methoxylation reactions typically achieve yields above 80%, with purification by chromatography or recrystallization yielding analytically pure compounds suitable for further synthetic applications.
Chemical Reactions Analysis
Methyl 4-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-methoxy-1H-indole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Key structural analogues include:
Key Observations:
- Positional Effects: The placement of substituents significantly alters reactivity and properties. For instance, methyl 5-methoxy-1H-indole-3-carboxylate (position 3 carboxylate) may exhibit different electronic effects compared to the target compound (position 5 carboxylate), influencing solubility and intermolecular interactions .
- Functional Group Impact: Replacing the methyl ester with a carboxylic acid (e.g., 1-methyl-1H-indole-5-carboxylic acid) increases polarity and melting point (221–223°C vs. ester derivatives, which typically have lower melting points) .
Physicochemical and Spectral Properties
- Melting Points: Carboxylic acid derivatives (e.g., 1-methyl-1H-indole-5-carboxylic acid, mp 221–223°C) generally exhibit higher melting points than esters due to hydrogen bonding . Esters like ethyl 5-methoxyindole-2-carboxylate are expected to have lower melting points, though exact values are unreported .
- Spectroscopy: Analogous compounds (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide in ) show characteristic $ ^1H $-NMR signals for indole NH (~12 ppm) and aromatic protons (7–8 ppm), which would align with the target compound’s spectral profile .
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